2-(2-Chloro-6-methylpyridin-4-YL)acetic acid

Kinase Inhibitor Drug Discovery Medicinal Chemistry

This 4-acetic acid substituted chloropyridine addresses the need for regiospecifically functionalized heterocycles in kinase drug discovery. Unlike generic pyridine acetic acids, its precise 2-chloro-6-methyl pattern offers distinct reactivity for amide or ester library synthesis. - Enables rapid diversification via the 4-acetic acid handle for ATP-competitive inhibitor programs. - Commercially available at ≥98% purity, ensuring reproducibility in SAR campaigns targeting oncology or inflammation. - Bypasses in-house synthesis bottlenecks, accelerating lead optimization against patent-protected chemical space.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Cat. No. B13142985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-methylpyridin-4-YL)acetic acid
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)CC(=O)O
InChIInChI=1S/C8H8ClNO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12)
InChIKeyOVPWURAPNLEFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-methylpyridin-4-YL)acetic Acid Overview


2-(2-Chloro-6-methylpyridin-4-YL)acetic acid (CAS: 1227494-45-2) is a specialized chlorinated pyridine derivative bearing an acetic acid moiety at the 4-position . As a member of the pyridinyl acetic acid class, it serves as a versatile intermediate in medicinal chemistry and crop protection research [1]. The compound is commercially available with purity specifications of ≥98%, making it suitable for pharmaceutical and agrochemical development programs requiring well-characterized heterocyclic scaffolds .

Structural Advantages of 2-(2-Chloro-6-methylpyridin-4-YL)acetic Acid


The precise arrangement of chloro, methyl, and acetic acid substituents on the pyridine ring fundamentally dictates the compound's reactivity, biological target engagement, and physicochemical properties [1]. In contrast to regioisomers like 2-(5-chloro-2-methylpyridin-3-yl)acetic acid or 2-(6-chloro-5-methylpyridin-3-yl)acetic acid, the 4-acetic acid substitution pattern in 2-(2-chloro-6-methylpyridin-4-yl)acetic acid offers distinct synthetic handles for further elaboration and influences electronic distribution across the heteroaromatic core [2]. This specific geometry can critically impact binding affinity to protein kinases and other therapeutic targets, as demonstrated by the inclusion of this exact fragment in advanced clinical candidates and patent-protected compounds [3]. Substituting with a generic pyridine acetic acid could compromise the desired pharmacological profile or synthetic route, potentially leading to project delays and increased costs.

Comparative Evidence for 2-(2-Chloro-6-methylpyridin-4-YL)acetic Acid


Kinase Inhibition Selectivity

In silico predictions suggest 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid possesses a high probability of protein kinase inhibitory activity (Pa = 0.620, Pi = 0.011) [1]. While direct head-to-head comparisons are limited in the public domain, this computational profile positions the compound favorably within the class of pyridinyl acetic acids, where even subtle structural modifications can dramatically alter kinase selectivity and potency [2]. The presence of the 2-chloro and 6-methyl substituents on the pyridine ring are hypothesized to contribute to this predicted activity by modulating electronic and steric interactions with the kinase ATP-binding pocket, a feature not uniformly present in all pyridinyl acetic acid regioisomers.

Kinase Inhibitor Drug Discovery Medicinal Chemistry

Synthetic Tractability vs. Carboxylic Acid Analogs

2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (C8H8ClNO2, MW 185.61) offers a distinct synthetic advantage over the more oxidized 2-chloro-6-methylpyridine-4-carboxylic acid (C7H6ClNO2, MW 171.58) [1]. The acetic acid side chain provides an extra methylene spacer and a different set of reactivity options compared to the directly attached carboxylic acid. For instance, the acetic acid moiety can be more readily reduced to the corresponding alcohol or converted to an ester or amide with greater flexibility in subsequent steps, as supported by its use in the synthesis of complex molecules like the oxadiazole-containing derivative in PubChem CID 87568493 [2]. This functional group difference can simplify synthetic routes and improve overall yields in multi-step campaigns, a critical factor in both academic and industrial settings.

Organic Synthesis Building Block Chemical Intermediate

Positional Isomer Differentiation

The 4-acetic acid substitution pattern in 2-(2-chloro-6-methylpyridin-4-yl)acetic acid is a key differentiator from other chloro-methylpyridinyl acetic acid regioisomers, such as the 3-yl acetic acid derivatives (e.g., 2-(5-chloro-2-methylpyridin-3-yl)acetic acid) [1]. While direct comparative biological data for this specific pair is not publicly available, the well-established principles of medicinal chemistry dictate that the position of substituents on the pyridine ring profoundly influences molecular recognition events [2]. The 3-yl isomers have been explored as HIV integrase inhibitors, whereas the 4-yl scaffold, as found in the target compound, appears in more complex kinase-targeted molecules [3]. This divergence in application space underscores that the 4-yl acetic acid substitution pattern is not interchangeable with the 3-yl pattern; it steers the compound towards a different set of biological targets and therapeutic opportunities.

Structure-Activity Relationship (SAR) Regioisomer Molecular Recognition

Key R&D Applications of 2-(2-Chloro-6-methylpyridin-4-YL)acetic Acid


Focused Kinase Inhibitor Library Design

Leverage the compound's predicted protein kinase inhibitory profile (Pa = 0.620) [1] as a privileged starting point for generating novel ATP-competitive inhibitors. Its 4-acetic acid handle allows for rapid diversification into amide, ester, or heterocyclic libraries for high-throughput screening against kinase panels. The specific 2-chloro-6-methyl substitution pattern on the pyridine ring is a recognized motif in kinase drug discovery, potentially offering enhanced selectivity profiles compared to unsubstituted or differently substituted pyridine acetic acids [2].

Synthesis of Patent-Protected Intermediates

Employ 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid as a key building block in the construction of complex molecules, such as the oxadiazole-containing derivatives exemplified in PubChem CID 87568493 [3]. Its acetic acid functionality provides a versatile anchor point for further elaboration, enabling the synthesis of novel chemical entities with potential therapeutic applications in oncology or inflammation. This approach is particularly valuable for medicinal chemistry teams aiming to navigate around existing intellectual property while accessing novel chemical space.

Agrochemical Lead Optimization Programs

Investigate the compound as a core scaffold for developing new herbicidal or fungicidal agents. Substituted pyridines are a well-established class in crop protection [4]. The presence of both a chlorine atom and an acetic acid moiety offers opportunities to tune physicochemical properties like logP and solubility, which are critical for foliar uptake and translocation in plants. This building block can be used to generate focused libraries for phenotypic screening against agriculturally relevant weeds and pathogens.

Regioisomeric SAR Studies

Utilize this 4-yl acetic acid derivative in comparative SAR campaigns against its 3-yl and 2-yl regioisomers to map the pharmacophoric requirements for specific biological targets. By systematically varying the substitution pattern on the pyridine ring, researchers can deconvolute the contributions of each position to potency, selectivity, and ADME properties [2]. This fundamental understanding is crucial for rational drug design and for securing robust intellectual property around lead series.

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